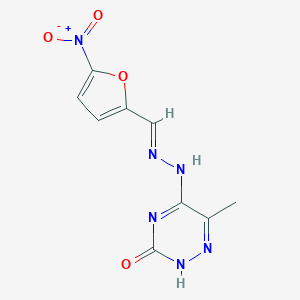
5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide is a chemical compound that falls under the category of sulfonamides. It is a potential drug candidate that has been studied for its various biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide have been studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide in lab experiments include its high potency and specificity towards cancer cells. The compound has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using this compound include its low solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide. One direction is to study the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Another direction is to investigate the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders. Furthermore, the development of new synthesis methods and formulations of this compound can also be explored to improve its bioavailability and stability.
Synthesemethoden
The synthesis of 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-fluorobenzylamine and 2-furylmethylamine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or ethyl acetate and requires careful temperature control. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The compound 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Molekularformel |
C19H17BrFNO4S |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
5-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H17BrFNO4S/c1-25-18-9-8-15(20)11-19(18)27(23,24)22(13-16-6-4-10-26-16)12-14-5-2-3-7-17(14)21/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
ZNGHVESZMPRHOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)

![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)


![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)